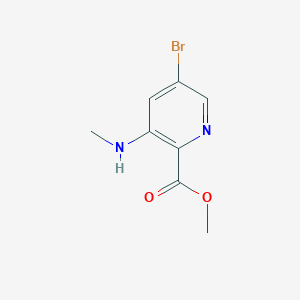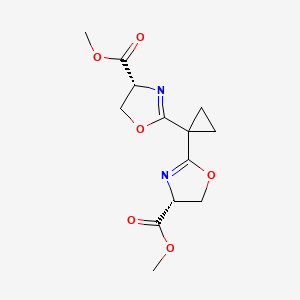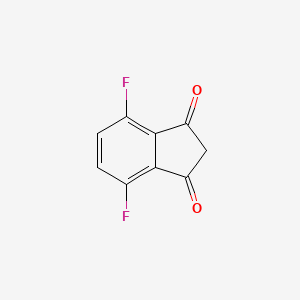
4,7-Difluoro-1h-indene-1,3(2h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Difluoro-1h-indene-1,3(2h)-dione is a fluorinated organic compound belonging to the indene family. Indene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of fluorine atoms in the compound can significantly alter its chemical properties, making it a subject of interest in various research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-1h-indene-1,3(2h)-dione typically involves the fluorination of indene derivatives. Common synthetic routes may include:
Electrophilic Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nucleophilic Fluorination: Employing fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production of fluorinated indene derivatives may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to handle the reactive fluorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Difluoro-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4,7-difluoro-1,3-indanedione.
Reduction: Formation of 4,7-difluoro-1,3-dihydroindene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,7-Difluoro-1h-indene-1,3(2h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-1h-indene-1,3(2h)-dione
- 7-Fluoro-1h-indene-1,3(2h)-dione
- 4,7-Dichloro-1h-indene-1,3(2h)-dione
Uniqueness
4,7-Difluoro-1h-indene-1,3(2h)-dione is unique due to the presence of two fluorine atoms at specific positions on the indene ring. This fluorination pattern can significantly influence its chemical reactivity, biological activity, and physical properties compared to other halogenated indene derivatives.
Propriétés
Formule moléculaire |
C9H4F2O2 |
|---|---|
Poids moléculaire |
182.12 g/mol |
Nom IUPAC |
4,7-difluoroindene-1,3-dione |
InChI |
InChI=1S/C9H4F2O2/c10-4-1-2-5(11)9-7(13)3-6(12)8(4)9/h1-2H,3H2 |
Clé InChI |
YKPRAKACYKYUPE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(C=CC(=C2C1=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
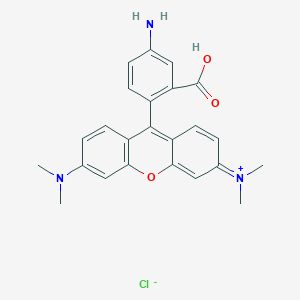
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)
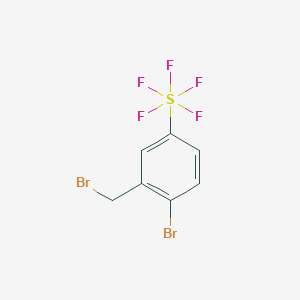
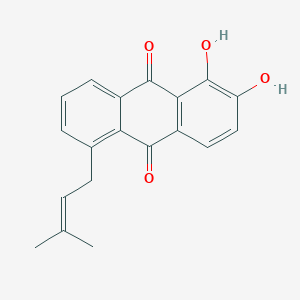
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)

